5-Octylthiophene-2-carbaldehyde

Description

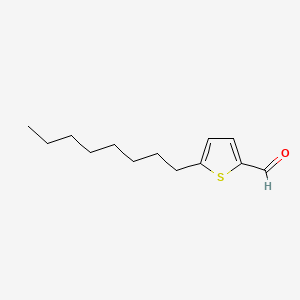

Structure

3D Structure

Properties

IUPAC Name |

5-octylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLATYPSOIBJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549558 | |

| Record name | 5-Octylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-02-6 | |

| Record name | 5-Octylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 5 Octylthiophene 2 Carbaldehyde

Precursor Synthesis and Halogenation Protocols for the Thiophene (B33073) Nucleus

The foundational step in synthesizing 5-octylthiophene-2-carbaldehyde is the preparation of a suitably functionalized thiophene precursor. This typically involves the introduction of a halogen atom at the 5-position of the thiophene ring, which then serves as a reactive handle for subsequent carbon-carbon bond formation.

Synthesis of Halogenated Thiophene-2-carbaldehyde (B41791) Intermediates (e.g., 5-Bromothiophene-2-carbaldehyde)

A common and crucial intermediate in this synthetic route is 5-bromothiophene-2-carbaldehyde (B154028). prepchem.comrsc.orgthermofisher.comambeed.comsigmaaldrich.comsigmaaldrich.com This compound can be synthesized through the Vilsmeier-Haack reaction, where 2-bromothiophene (B119243) is formylated using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). rsc.org The reaction involves the in-situ formation of the Vilsmeier reagent, which then acts as an electrophile to introduce the carbaldehyde group onto the thiophene ring.

Another approach involves the direct bromination of 2-thiophenecarboxaldehyde. However, controlling the regioselectivity of this reaction can be challenging. Therefore, the formylation of a pre-brominated thiophene is often the preferred method. The resulting 5-bromothiophene-2-carbaldehyde is a versatile building block, with the bromine atom providing a site for cross-coupling reactions and the aldehyde group available for further transformations. thermofisher.comsigmaaldrich.com

| Property | Value | Source |

| IUPAC Name | 5-bromothiophene-2-carbaldehyde | thermofisher.com |

| CAS Number | 4701-17-1 | thermofisher.comsigmaaldrich.com |

| Molecular Formula | C5H3BrOS | thermofisher.com |

| Molecular Weight | 191.05 g/mol | sigmaaldrich.com |

| Boiling Point | 105-107 °C/11 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.607 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.637 | sigmaaldrich.comsigmaaldrich.com |

Regioselective Functionalization Techniques for Thiophene Ring

Achieving regioselectivity in the functionalization of the thiophene ring is paramount for the successful synthesis of the target molecule. The inherent electronic properties of the thiophene ring direct electrophilic substitution primarily to the 2- and 5-positions. When one of these positions is already occupied, the regioselectivity of subsequent reactions is influenced by the nature of the existing substituent.

Directed metalation is a powerful technique for achieving high regioselectivity. The use of directing groups can guide the deprotonation and subsequent functionalization to a specific carbon atom on the thiophene ring. acs.orgacs.org For instance, employing a pH-sensitive directing group allows for sequential C-H functionalization, providing access to variously substituted thiophenes. acs.orgacs.org

Furthermore, mixed-base systems, such as those involving TMPLi and ZnCl2·2LiCl, have proven effective for the regioselective metalation of thiophenes, enabling the introduction of functional groups at desired positions. researchgate.net These methods offer precise control over the substitution pattern, which is crucial for constructing complex thiophene derivatives.

Carbon-Carbon Bond Formation for the Octyl Chain Integration

With the halogenated thiophene-2-carbaldehyde in hand, the next critical step is the introduction of the octyl chain. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, which provide efficient and selective methods for forming carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. nih.govthieme-connect.dersc.org These reactions offer high functional group tolerance and proceed under relatively mild conditions. For the synthesis of this compound, several cross-coupling strategies are employed.

The Suzuki-Miyaura coupling is a widely used and versatile method for forming carbon-carbon bonds. mdpi.commdpi.comnih.gov It involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.govacs.orgresearchgate.netresearchgate.net

In the context of synthesizing this compound, 5-bromothiophene-2-carbaldehyde is coupled with an octylboronic acid or its corresponding ester. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. mdpi.comnih.gov The choice of base, solvent, and reaction temperature are critical parameters that are optimized to achieve high yields. nih.gov Aqueous solvent systems have also been shown to be effective for Suzuki couplings involving thiophene derivatives. acs.org

The Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP) has also been investigated for creating well-defined poly(fluorene-alt-thiophene) structures, highlighting the importance of the alkyl substituent's position on the thiophene ring to control the polymerization process. rsc.org

| Parameter | Typical Conditions | Source |

| Catalyst | Pd(PPh3)4, Pd(dtbpf)Cl2 | mdpi.commdpi.comnih.gov |

| Boron Reagent | Octylboronic acid or ester | mdpi.comnih.gov |

| Base | K3PO4, Na2CO3 | mdpi.comnih.gov |

| Solvent | Toluene/water, 1,4-dioxane/water | mdpi.comnih.gov |

Stille Coupling: The Stille coupling reaction provides an alternative and effective method for introducing the octyl chain. This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide, catalyzed by a palladium complex. harvard.eduwiley-vch.delibretexts.orgwikipedia.org For the synthesis of this compound, 5-bromothiophene-2-carbaldehyde would be reacted with an octyltrialkylstannane. The Stille reaction is known for its tolerance to a wide range of functional groups and is often used in the synthesis of complex molecules. wiley-vch.dejcu.edu.au The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence at the palladium center. wiley-vch.dewikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.comyoutube.com This method is particularly useful for forming sp3-sp2 carbon-carbon bonds. To synthesize this compound, 5-bromothiophene-2-carbaldehyde would be coupled with an octylzinc halide. wikipedia.orgyoutube.com The organozinc reagents are typically prepared in situ from the corresponding Grignard or organolithium reagent and a zinc salt. youtube.com Negishi coupling has been successfully employed in the synthesis of complex natural products and is valued for the high reactivity of the organozinc component. youtube.comorganic-chemistry.org A one-pot process involving a twofold bromine-lithium exchange on 2,5-dibromothiophene (B18171) followed by in-situ generation of an organozinc halide and subsequent Negishi coupling has been developed for creating unsymmetrically substituted thiophenes. lih.lu

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Stille Coupling | Organostannane (e.g., Octyltrialkylstannane) | Palladium complex | Tolerant to many functional groups, stable organotin reagents. wiley-vch.delibretexts.orgwikipedia.org |

| Negishi Coupling | Organozinc (e.g., Octylzinc halide) | Nickel or Palladium complex | High reactivity of organozinc reagent, good for sp3-sp2 coupling. wikipedia.orgyoutube.comyoutube.com |

Ligand Design and Catalyst Optimization for Cross-Coupling

The introduction of the octyl group at the 5-position of the thiophene ring is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are highly dependent on the design of the ligand coordinated to the palladium catalyst.

Ligand Design: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and preventing unwanted side reactions. For the synthesis of alkyl-substituted thiophenes, bulky and electron-rich phosphine-based ligands have shown considerable success. nih.gov For instance, a phosphine-based bulky ligand, L1, featuring alkoxy and thienyl groups, has been demonstrated to be effective in Suzuki-Miyaura polymerizations involving thiophene boronic acid pinacol (B44631) ester. nih.gov The alkoxy groups help to stabilize the palladium center, while the thienyl groups on the phosphorus core enhance the electron density of the ligand, contributing to the catalyst's activity and longevity. nih.gov

Catalyst Optimization: Optimizing the catalyst system involves tuning various reaction parameters, including the palladium precursor, ligand-to-metal ratio, base, solvent, and temperature. For example, in the Suzuki-Miyaura coupling of aryl or thienyl halides with thiophene-2-boronic acid pinacol ester, a catalyst system based on Pd(0) and a phosphine-based bulky ligand can achieve good yields with low catalyst loadings (e.g., 0.1 mol% Pd). nih.gov The use of tris[tri(2‐thienyl)phosphine]palladium as a catalyst precursor has also been shown to give improved yields in Suzuki-Miyaura cross-coupling of thiophene-based monomers compared to the more common Pd(PPh₃)₄. researchgate.net

The following table summarizes the effect of different parameters on the Suzuki-Miyaura cross-coupling reaction for the synthesis of thiophene derivatives.

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst Loading | Decreasing from 1% to 0.1% | Maintained good yield (89%) with longer reaction time | nih.gov |

| Ligand | Phosphine-based bulky ligand (L1) vs. Pd(PPh₃)₄ | Higher activity and shorter reaction times with L1 | nih.govresearchgate.net |

| Solvent | Toluene/water vs. other solvent systems | Good yields obtained in toluene/water | nih.gov |

| Base | K₃PO₄ | Effective base for the coupling reaction | nih.gov |

Alternative Alkylation Approaches

While cross-coupling reactions are prevalent, alternative methods for introducing the octyl group onto the thiophene ring exist. These methods can offer advantages in terms of starting material availability, cost, and functional group tolerance.

One such approach is the alkylation of thiophene with an olefin . This method, developed by British Petroleum, involves the reaction of thiophene with an olefin like 1-octene (B94956) in the presence of an alkylation catalyst, such as a phosphoric acid-based catalyst. researchgate.netgoogle.com This reaction increases the molecular weight and boiling point of the thiophene derivative, facilitating its separation from unreacted starting materials by distillation. researchgate.net

Another strategy involves the intermolecular phosphite-mediated radical desulfurative alkene alkylation . This method uses thiols as alkylating agents in the presence of a radical initiator and a phosphite. acs.org This approach has been shown to be successful for the alkylation of various olefins, including those containing sensitive functional groups like esters, nitriles, and heterocycles such as thiophene. acs.org

Formylation Reactions for the Aldehyde Moiety Introduction

The introduction of the aldehyde group at the 2-position of the thiophene ring is a critical step in the synthesis of this compound. Several formylation methods can be employed, with the Vilsmeier-Haack reaction being a prominent example.

Vilsmeier-Haack Formylation Strategies for Thiophene-2-carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comyoutube.comwikipedia.org The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The electron-rich thiophene ring attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. wikipedia.org The reactivity of the thiophene substrate influences the reaction kinetics. For less reactive thiophenes, the reaction follows third-order kinetics, being first-order in the thiophene, DMF, and POCl₃. rsc.org For more reactive thiophenes, the kinetics can become more complex.

The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is influenced by the electronic and steric effects of the substituent. In the case of 2-octylthiophene, the formylation is expected to occur predominantly at the 5-position due to the directing effect of the alkyl group. However, for the synthesis of this compound, the formylation is typically performed on a pre-alkylated thiophene.

Alternative Formylation and Functional Group Interconversion Pathways

Besides the Vilsmeier-Haack reaction, other methods can be employed to introduce the aldehyde functionality. These include the use of other formylating agents or the interconversion of other functional groups into an aldehyde.

One alternative is the Rieche formylation , which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. Another approach is the Duff reaction , which employs hexamethylenetetramine in the presence of an acid.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Media Utilization

A key aspect of green chemistry is the replacement of volatile organic solvents (VOCs) with more sustainable alternatives. Performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of a synthesis.

For instance, palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water as the sole reaction medium. unito.it This approach has been shown to be effective even with low-purity industrial wastewater, offering a valuable opportunity for waste repurposing. unito.it The use of water as a solvent can also lead to simplified work-up procedures and reduced waste generation. beilstein-journals.org

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can also be explored for various steps in the synthesis of this compound. These techniques can lead to shorter reaction times, higher yields, and a significant reduction in solvent consumption.

The following table highlights some green chemistry approaches applicable to the synthesis of substituted thiophenes.

| Green Chemistry Approach | Specific Example | Advantages | Reference |

| Aqueous Reaction Media | Pd-catalyzed direct C-H arylation of thiophene in water | Use of a non-toxic, readily available solvent; potential for wastewater repurposing | unito.it |

| Chromatography-Free Purification | Thioamide preparation with Lawesson's reagent followed by a specific workup | Reduced solvent usage and waste generation from purification | beilstein-journals.org |

By incorporating these strategic methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and more sustainable manner, paving the way for its broader application in materials science.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. nih.govfrontiersin.org The application of microwave irradiation to the synthesis of thiophene derivatives has been an area of active research, with several established methodologies being adapted to leverage these benefits. For the synthesis of this compound, microwave-assisted protocols can be strategically applied to classical formylation reactions, such as the Vilsmeier-Haack reaction, or to modern catalytic C-H activation/formylation methods.

The primary advantage of microwave heating lies in its mechanism of direct dielectric heating, where the energy is transferred directly to the molecules of the reactants and solvent, leading to rapid and uniform heating of the reaction mixture. frontiersin.org This is particularly advantageous for reactions that typically require long reflux times or high temperatures, as the targeted heating can accelerate the reaction rate while minimizing the formation of byproducts that may arise from prolonged exposure to heat.

Inferred Microwave-Assisted Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgwikipedia.org The reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.de The resulting electrophilic iminium species then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.org

A study on the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction under various solvent conditions demonstrated that the choice of solvent can influence the reaction yield and time. mdpi.com While not a thiophene, this highlights the tunability of the reaction conditions. In a potential microwave-assisted approach for this compound, a polar aprotic solvent that couples efficiently with microwaves, such as DMF (which also serves as a reagent), would be ideal.

Table 1: Postulated Reaction Parameters for Microwave-Assisted Vilsmeier-Haack Formylation of 2-Octylthiophene

| Parameter | Value |

| Starting Material | 2-Octylthiophene |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloroethane (DCE) |

| Microwave Power | 100 - 300 W |

| Temperature | 80 - 120 °C |

| Reaction Time | 5 - 30 minutes |

| Work-up | Hydrolysis with aqueous base (e.g., NaOH or NaHCO₃) |

This table is based on typical conditions for microwave-assisted Vilsmeier-Haack reactions and is presented for illustrative purposes.

Potential Microwave-Assisted Palladium-Catalyzed C-H Formylation

More recent advancements in synthetic methodology include palladium-catalyzed C-H activation and functionalization reactions. These methods offer a more atom-economical approach to formylation, as they can directly introduce a formyl group onto the thiophene ring without the need for pre-functionalization (e.g., halogenation). The use of microwave irradiation has been shown to be highly effective in accelerating these palladium-catalyzed transformations. rsc.orgmdpi.com

Research into the microwave-assisted palladium(II)-catalyzed C-3 acylation of thiophenes with aldehydes has demonstrated significant rate enhancements, with reaction times decreasing from hours to minutes and yields improving. rsc.org Although this specific example details acylation at the C-3 position directed by a group at C-2, the underlying principle of microwave-assisted, palladium-catalyzed C-H functionalization is relevant. For the synthesis of this compound, a similar strategy could be envisioned, potentially using a suitable directing group to achieve regioselectivity for the C-2 position or relying on the inherent reactivity of the 2-position of the 2-octylthiophene substrate.

A comprehensive study on the palladium-catalyzed formylation of aryl bromides using synthesis gas (CO/H₂) has elucidated the catalytic cycle of this important industrial reaction. nih.gov While this work focused on aryl bromides and conventional heating, the fundamental steps of oxidative addition, migratory insertion of CO, and reductive elimination or hydrogenolysis to form the aldehyde are pertinent. Adapting such a system to a microwave protocol could offer a pathway for the formylation of a pre-functionalized thiophene, such as 2-bromo-5-octylthiophene. The use of a supported palladium catalyst could also facilitate catalyst recovery and reuse, contributing to a greener synthetic process. rsc.org

Table 2: Conceptual Parameters for Microwave-Assisted Palladium-Catalyzed Formylation

| Parameter | Value |

| Substrate | 2-Bromo-5-octylthiophene or 2-Octylthiophene |

| Catalyst | Palladium(II) acetate, Pd/C, or other Pd complexes |

| Ligand | Phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) |

| Formyl Source | Synthesis gas (CO/H₂), or a formylating agent like a formylsilane |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMAc, Dioxane) |

| Base | Organic or inorganic base (e.g., Triethylamine, Potassium Carbonate) |

| Microwave Power | 150 - 400 W |

| Temperature | 100 - 180 °C |

| Reaction Time | 10 - 60 minutes |

This table outlines a conceptual framework for a microwave-assisted palladium-catalyzed formylation based on existing literature for similar transformations.

The development of microwave-assisted synthetic methodologies for compounds like this compound is in line with the principles of green chemistry, aiming for more efficient and environmentally benign chemical processes. nih.govfrontiersin.org The significant reduction in reaction times and potential for improved yields make these approaches highly attractive for both laboratory-scale synthesis and potential industrial applications.

Chemical Reactivity and Derivatization Pathways of 5 Octylthiophene 2 Carbaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group in 5-octylthiophene-2-carbaldehyde is a primary site for a variety of chemical reactions, including condensations, nucleophilic additions, and olefinations. These transformations are fundamental to constructing more complex molecular architectures.

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions involving the aldehyde functionality are a cornerstone of its reactivity. A notable example is the formation of Schiff bases through reaction with primary amines. ossila.comscience.gov This reaction proceeds by the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield an imine, or Schiff base. The aldehyde group of similar thiophene-2-carbaldehydes is known to be ideal for forming double bond π-bridges with amines via this type of condensation reaction. ossila.com

The Knoevenagel condensation is another significant reaction pathway, where the aldehyde reacts with active methylene (B1212753) compounds. sciensage.infosci-hub.se This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. For instance, thiophene-2-carboxaldehyde has been shown to react with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of a catalyst. sciensage.info These reactions are often used in the synthesis of fine chemicals and pharmaceutical intermediates. sciensage.infosci-hub.se

Nucleophilic Additions and Subsequent Eliminations

The polarized carbon-oxygen double bond of the aldehyde group makes it highly susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com Depending on the nature of the nucleophile, this addition can be either reversible or irreversible. masterorganicchemistry.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

Olefination reactions provide a powerful means of converting the carbonyl group into a carbon-carbon double bond. The Wittig reaction, for example, utilizes a phosphonium (B103445) ylide to transform aldehydes or ketones into alkenes. organic-chemistry.orglumenlearning.com A key advantage of the Wittig reaction is that the new double bond is formed precisely where the carbonyl group was located, offering excellent regioselectivity. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. alfa-chemistry.com The HWE reaction is a valuable tool in the synthesis of natural products and other complex molecules. conicet.gov.ar

The Knoevenagel condensation, as previously mentioned, also falls under the umbrella of olefination reactions, as it results in the formation of a C=C bond. sciensage.infosci-hub.se

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic system that can undergo various functionalization reactions. Its reactivity is influenced by the electron-donating sulfur atom and the electron-withdrawing aldehyde group.

Electrophilic Aromatic Substitution Reactions on Thiophene

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. numberanalytics.compharmaguideline.com This increased reactivity allows for reactions that are often difficult to achieve with benzene. numberanalytics.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The substitution typically occurs at the C5 position (if unsubstituted) or the C3 and C4 positions, depending on the directing effects of the existing substituents. The aldehyde group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C4 and to a lesser extent, the C5 position. Conversely, the octyl group at the C5 position is electron-donating, activating the ring and directing electrophiles to the C4 position. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Directed Metalation Strategies and Subsequent Quenching

Directed metalation is a powerful technique for the functionalization of aromatic rings. baranlab.org This strategy involves the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orgharvard.edu The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. While the aldehyde group itself can be reactive towards organolithium reagents, it can also act as a directing group. However, it is often more practical to use other functional groups as DMGs to achieve selective metalation of the thiophene ring. For instance, the deprotonation and subsequent lithium-bromine exchange in bromothiophene-2-carboxylic acids using t-BuLi has been demonstrated. acs.org

Post-Synthetic Modification of Thiophene Substituents

While direct, post-synthetic modification of the octyl chain on this compound is not extensively documented in dedicated studies, the principles of organic chemistry allow for theoretical pathways. The reactivity of the octyl group is generally low, characteristic of alkanes. However, functionalization could potentially be achieved through free-radical halogenation, which would introduce a reactive site on the alkyl chain, allowing for subsequent nucleophilic substitution reactions. This would enable the introduction of various functional groups, thereby altering the molecule's physical and chemical properties. It is important to note that such reactions would likely require careful optimization to avoid competing reactions with the more reactive thiophene ring and aldehyde group.

The thiophene ring itself provides sites that are synthetically accessible for modification. winona.edu The sulfur atom within the thiophene ring can enhance interactions through hydrogen bonding. winona.edu

Formation of Polymeric and Oligomeric Architectures

This compound is a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors and solar cells. researchgate.net The presence of the flexible octyl side chain enhances the solubility and processability of the resulting polymers. rsc.org

Polymerization Mechanisms (e.g., Electropolymerization, Acid-Catalyzed Polymerization)

The polymerization of thiophene and its derivatives can proceed through several mechanisms, including electropolymerization and acid-catalyzed polymerization.

Acid-Catalyzed Polymerization: Research has demonstrated the polymerization of thiophene-2-carbaldehyde (B41791) using a strong acid catalyst, such as hydrochloric acid, in an alcohol solvent. journalskuwait.org The proposed mechanism involves an electrophilic addition at the aldehyde group. journalskuwait.org This method offers a simple, direct route to poly(thiophene-carbaldehyde). The resulting polymer from the unsubstituted thiophene-2-carbaldehyde is a dark powder with limited solubility in common organic solvents. journalskuwait.org

Table 1: Comparison of Polymerization Mechanisms for Thiophene-2-carbaldehyde Derivatives

| Polymerization Method | Catalyst/Initiator | Proposed Mechanism | Advantages | Challenges |

| Electropolymerization | Electrical Potential | Radical Cation Coupling winona.edunih.gov | Direct film formation on electrode, control over film thickness. | Can be hindered by electron-withdrawing groups like aldehydes. acs.orgresearchgate.net |

| Acid-Catalyzed Polymerization | Strong Acid (e.g., HCl) journalskuwait.org | Electrophilic Addition at Aldehyde journalskuwait.org | Simple, direct method. journalskuwait.org | Resulting polymer may have limited solubility. journalskuwait.org |

Conjugated Polymer Synthesis Using this compound as Monomer

This compound can be utilized as a monomer in the synthesis of various conjugated polymers. The aldehyde group can be a site for further reactions to build more complex polymer backbones. For instance, it can undergo condensation reactions with other monomers to form poly(azomethine)s or poly(vinylene)s.

A common approach to synthesizing conjugated polymers from thiophene derivatives involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. mdpi.com While the aldehyde group might need protection during these reactions, it can also be a synthetic handle for creating diverse polymer structures. For example, a related monomer, 3-(4-octylphenyl)thiophene, has been polymerized using FeCl3 to create a regioregular polymer. acs.org

The incorporation of the octyl side chain is crucial for ensuring the solubility of the final polymer in organic solvents, which is essential for solution-based processing techniques used in the fabrication of electronic devices. The structure and properties of the resulting polymers can be tailored by copolymerizing this compound with other aromatic monomers.

Table 2: Examples of Conjugated Polymers Derived from Thiophene Monomers

| Monomer(s) | Polymerization Method | Key Polymer Properties | Potential Application |

| Thiophene-2-carbaldehyde | Acid-Catalyzed (HCl) journalskuwait.org | Dark powder, limited solubility. journalskuwait.org | Conductive materials. |

| EDOT-Thiophene-CHO-EDOT Trimer | Electropolymerization acs.org | Forms adhesive films on ITO. acs.orgresearchgate.net | Functionalizable electrodes. acs.orgresearchgate.net |

| 3-(4-octylphenyl)thiophene | Oxidative (FeCl3) acs.org | Regioregular, soluble. | Organic electronics. acs.org |

| 3-hexylthiophene | Kumada Catalyst-Transfer Polycondensation researchgate.net | Regioregular, controlled molecular weight. researchgate.net | Organic solar cells. researchgate.net |

Role of 5 Octylthiophene 2 Carbaldehyde As a Versatile Synthetic Building Block

A Precursor for Advanced Organic Materials

The inherent electronic and photophysical properties of the thiophene (B33073) moiety make 5-Octylthiophene-2-carbaldehyde a valuable precursor in the creation of novel organic materials. The presence of the aldehyde group allows for a variety of chemical transformations, enabling the synthesis of monomers and scaffolds for functional materials.

Monomer for Conjugated Polymers with Tunable Electronic Properties

The polymerization of thiophene derivatives is a well-established method for producing conjugated polymers with interesting electronic and optical properties. rsc.orgjournalskuwait.org While direct polymerization of this compound can be achieved, the aldehyde group is more commonly modified prior to polymerization to afford a wider range of functional polymers. The octyl group imparts solubility to the resulting polymers, a crucial factor for their processing and application in electronic devices.

The electronic properties of these polymers can be fine-tuned by co-polymerizing this compound-derived monomers with other aromatic or heterocyclic units. mdpi.com This approach allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its band gap and charge transport characteristics. For instance, the introduction of electron-withdrawing units can lower both the HOMO and LUMO levels, which is beneficial for applications in organic solar cells. mdpi.com

Table 1: Examples of Thiophene-Based Polymers and their Properties

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

| Poly(3-alkylthiophene)s | Grignard Metathesis (GRIM) Polymerization | High regioregularity, good solubility, high conductivity upon doping. rsc.org | Organic field-effect transistors, sensors. |

| Donor-Acceptor Copolymers | Stille or Suzuki Cross-Coupling | Tunable band gaps, broad absorption spectra. mdpi.com | Organic photovoltaics, light-emitting diodes. |

This table provides a general overview of thiophene-based polymers. Specific data for polymers derived directly from this compound is limited in publicly available literature.

Scaffold for Donor-Acceptor Chromophores and Fluorescent Dyes

The aldehyde functionality of this compound is a key feature that allows for its use as a scaffold in the synthesis of donor-acceptor (D-A) chromophores and fluorescent dyes. These molecules are of significant interest for their applications in non-linear optics, bio-imaging, and as sensitizers in dye-sensitized solar cells.

The synthesis of such chromophores often involves a condensation reaction, such as a Knoevenagel or Wittig reaction, between the aldehyde group of this compound (the donor part) and a molecule containing an electron-accepting moiety. rsc.org The resulting D-A structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the molecule's unique photophysical properties. The extent of this ICT and, consequently, the absorption and emission wavelengths can be modulated by varying the strength of the acceptor unit.

Furthermore, the introduction of a thiophene ring as part of the π-conjugated bridge in D-A systems can enhance their performance. rsc.org Thiophene-containing dyes have been shown to exhibit strong fluorescence and have been explored for various applications, including as dyes for polyester (B1180765) fabrics. nih.gov

Table 2: Photophysical Properties of Thiophene-Based Donor-Acceptor Chromophores

| Chromophore Structure | Synthesis Reaction | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Thiophene-TCF | Knoevenagel Condensation | Varies with solvent | Varies with solvent | Varies |

| Phenothiazine-Thiophene Dye | Schiff Base Condensation | ~420 | ~550 | Up to 0.63 |

This table presents representative data for thiophene-based chromophores. Specific data for chromophores derived directly from this compound is limited in publicly available literature.

Intermediate in Complex Molecular Synthesis

Beyond its use in materials science, this compound serves as a valuable intermediate in the synthesis of more complex and structurally diverse molecules. Its reactive aldehyde group and the potential for further functionalization of the thiophene ring make it a versatile tool for organic chemists.

Construction of Multi-Heterocyclic and Fused-Ring Systems

The aldehyde group of this compound is a convenient handle for constructing new heterocyclic rings. For example, it can participate in cyclization reactions to form fused-ring systems. nih.gov While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of thiophene-2-carbaldehydes suggests its potential in well-known synthetic methodologies.

For instance, the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic method for synthesizing quinolines. A thiophene analog of the 2-aminoaryl aldehyde could, in principle, be derived from this compound, leading to the formation of thieno[2,3-b]quinoline derivatives. These fused heterocyclic systems are of interest due to their potential biological activities and applications in medicinal chemistry.

Generation of Dendrimeric and Star-Shaped Molecular Architectures

The synthesis of thiophene-based dendrimers can be achieved through either divergent or convergent approaches. nih.gov In a convergent synthesis, dendrons (the branched arms) are first synthesized and then attached to a central core. uh.edu this compound, after appropriate modification of its aldehyde group, could serve as a starting point for the synthesis of such thiophene-containing dendrons. The octyl chains would ensure the solubility of the resulting dendrimers, which is often a challenge in dendrimer synthesis. nrel.gov

For example, a fourth-generation PAMAM dendrimer has been functionalized with a terthiophene derivative bearing an aldehyde group. uh.edu This demonstrates the feasibility of using thiophene-carbaldehydes to jacket dendrimeric structures.

Potential in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The ability of molecules to self-assemble into ordered structures is of fundamental importance in materials science and nanotechnology.

For instance, the aldehyde could be converted into a carboxylic acid or an amide group, which are well-known for their ability to form strong and directional hydrogen bonds. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or other complex supramolecular structures. While specific studies on the self-assembly of this compound derivatives are not widely reported, the principles of supramolecular chemistry suggest that it is a promising candidate for the design of new self-assembling systems.

Insufficient Information Found to Fulfill Request

Following a comprehensive series of targeted searches, it has been determined that there is a lack of specific scientific literature available to fully address the user's request as outlined. The investigation sought to detail the role of the chemical compound "this compound" as a versatile synthetic building block, with a specific focus on its application in the design of components for molecular recognition, and its role in hydrogen-bonded self-assembly and dynamic covalent chemistry.

Consequently, it is not possible to generate the detailed and scientifically accurate content for the specified sections and subsections as required by the user's instructions. The core of the request, which is to build an article around the specific functions of this compound in molecular recognition, hydrogen-bonded self-assembly, and dynamic covalent chemistry, cannot be met with the currently accessible information.

Therefore, the generation of the English article focusing solely on the chemical compound “this compound” as per the provided outline cannot be completed at this time due to insufficient specific data in the public domain.

Theoretical and Computational Investigations of 5 Octylthiophene 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of many-body systems. It is instrumental in elucidating the structure, reactivity, and other chemical properties of molecules like 5-Octylthiophene-2-carbaldehyde.

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The electronic behavior of this compound is primarily dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical and electronic properties. nih.govresearchgate.net

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to determine the energies of these orbitals. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. youtube.com This gap is also fundamental in predicting the electronic absorption spectra of the molecule.

For substituted thiophene (B33073) derivatives, the distribution of HOMO and LUMO is typically spread across the molecule. In many thiophene-based systems, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be centered on more electron-deficient parts of the molecule, such as the carbaldehyde group. This separation of the FMOs can influence charge transfer characteristics within the molecule.

Table 1: Frontier Molecular Orbital Energies and Related Properties of a Thiophene Derivative (Illustrative Example)

| Parameter | Value (eV) |

| HOMO Energy | -4.994 |

| LUMO Energy | -1.142 |

| HOMO-LUMO Gap | 3.852 |

| Ionization Potential | 4.994 |

| Electron Affinity | 1.142 |

| Chemical Potential | -3.068 |

Note: The data in this table is based on a representative thiophene derivative and serves as an illustrative example of the types of parameters derived from DFT calculations. nih.gov The specific values for this compound would require dedicated computational analysis.

Mechanistic Studies of Reactions and Transition State Identification

Computational chemistry, particularly DFT, plays a crucial role in mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.net This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and determine the most likely reaction pathways.

For instance, in reactions involving the aldehyde group, such as nucleophilic additions or oxidations, DFT can model the step-by-step process of bond formation and breakage. This provides a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Conformational Analysis and Energetic Profiles

The presence of the flexible octyl chain in this compound means that the molecule can adopt various conformations. DFT calculations are employed to determine the relative energies of these different spatial arrangements. researchgate.net By identifying the lowest energy (most stable) conformers, researchers can understand the preferred shape of the molecule under different conditions.

This conformational analysis is critical because the three-dimensional structure of a molecule significantly influences its physical properties and biological activity. The energetic profile, which maps the energy of the molecule as a function of its geometry (e.g., dihedral angles), provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformers.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. aps.orgmdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). aps.orgmdpi.com

These simulations are particularly useful for:

Exploring Conformational Space: MD can sample a much wider range of conformations than static DFT calculations, providing a more complete picture of the molecule's flexibility and the transitions between different shapes. youtube.com

Studying Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as solvent molecules or other solute molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a target protein. mdpi.com

Structure-Reactivity Relationship Studies Using Computational Descriptors

Computational descriptors are numerical values derived from the theoretical structure of a molecule that can be used to predict its chemical reactivity and physical properties. researchgate.net For this compound, a variety of descriptors can be calculated using DFT and other computational methods.

These descriptors include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity are all powerful predictors of a molecule's ability to donate or accept electrons in a chemical reaction.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a more general measure of a molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These descriptors indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, Fukui functions can pinpoint the reactivity of specific sites on the thiophene ring and the aldehyde group.

By correlating these calculated descriptors with experimentally observed reactivity, researchers can develop quantitative structure-activity relationship (QSAR) models. These models are invaluable for predicting the properties of new, related compounds without the need for extensive experimental synthesis and testing.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Octylthiophene-2-carbaldehyde and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, the aldehyde proton is highly deshielded and appears as a singlet in the range of δ 9.8-10.0 ppm. The two protons on the thiophene (B33073) ring are magnetically non-equivalent and appear as doublets, typically between δ 7.0 and δ 8.0 ppm. The signals for the octyl chain appear in the upfield region (δ 0.8-3.0 ppm), with the methylene (B1212753) group adjacent to the thiophene ring showing a triplet around δ 2.8 ppm.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the aldehyde is characteristic, appearing significantly downfield (δ 180-190 ppm). The sp²-hybridized carbons of the thiophene ring resonate between δ 125 and δ 150 ppm, while the sp³-hybridized carbons of the octyl chain are found in the δ 14-35 ppm range.

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, resolving any structural ambiguities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges for the primary nuclei in this compound. These values are based on typical ranges for similar chemical environments.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde Proton | ¹H | 9.8 - 10.0 | Singlet |

| Thiophene Ring Protons | ¹H | 7.0 - 8.0 | Doublets |

| α-Methylene Protons (Octyl) | ¹H | 2.7 - 2.9 | Triplet |

| Other Methylene Protons (Octyl) | ¹H | 1.2 - 1.8 | Multiplets |

| Terminal Methyl Protons (Octyl) | ¹H | 0.8 - 0.9 | Triplet |

| Aldehyde Carbon | ¹³C | 180 - 190 | N/A |

| Thiophene Ring Carbons | ¹³C | 125 - 150 | N/A |

Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Derivatization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.orgmiamioh.edu The fragmentation of this compound would also involve cleavage of the octyl chain, leading to a series of peaks separated by 14 mass units (CH₂), and potential cleavage of the thiophene ring. libretexts.org

When analyzing derivatives, MS confirms the success of a chemical reaction by showing the expected mass increase of the product. The fragmentation pattern of the derivative will also differ, providing evidence for the new functional group's location. For instance, in the mass spectra of various arylthiophene-2-carbaldehydes, a prominent molecular ion peak is often observed, which speaks to the stability of the ring system. nih.govsapub.org

Table 2: Expected Mass Fragmentation Ions for this compound (MW = 224.38) This interactive table outlines the likely fragmentation pathways and corresponding mass-to-charge ratios (m/z) for the parent compound under mass spectrometry analysis.

| Ion | Proposed Fragmentation Pathway | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 224 |

| [M-1]⁺ | Loss of H radical from aldehyde | 223 |

| [M-29]⁺ | Loss of CHO radical | 195 |

| [M-111]⁺ | Loss of C₈H₁₅ radical (McLafferty-type rearrangement) | 113 |

| [C₄H₃S-CHO]⁺ | Thiophene-2-carbaldehyde (B41791) fragment | 111 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are particularly useful for identifying functional groups and monitoring the progress of a reaction. researchgate.net

In the IR spectrum of this compound, a strong, sharp absorption band appears around 1660-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The C-H stretching vibrations of the thiophene ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyl group appear just below 3000 cm⁻¹. esisresearch.org Raman spectroscopy is particularly sensitive to the non-polar bonds, providing strong signals for the C=C and C-S bonds within the thiophene ring. ksu.edu.sa

These techniques are excellent for real-time reaction monitoring. researchgate.net For example, during the synthesis of a derivative from the aldehyde, one could monitor the disappearance of the characteristic aldehyde C=O stretch and the appearance of new bands corresponding to the product, such as a C=N stretch for an imine or a broad O-H stretch for an alcohol. researchgate.net

Table 3: Key Vibrational Modes for this compound This interactive table lists the principal vibrational frequencies and their assignments for identifying the functional groups within this compound.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Thiophene) | IR/Raman | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | IR/Raman | 3000 - 2850 | Strong |

| C=O Stretch (Aldehyde) | IR | 1700 - 1660 | Strong |

| C=C Stretch (Thiophene) | Raman | 1550 - 1400 | Strong |

| CH₂ Scissoring (Aliphatic) | IR/Raman | ~1465 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of Derivatized Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The conjugated system of the thiophene ring and the aldehyde group in this compound gives rise to characteristic absorptions.

Typically, conjugated systems like this exhibit strong π → π* transitions at shorter wavelengths (in the UV region) and weaker n → π* transitions, originating from the non-bonding electrons on the oxygen atom of the carbonyl group, at longer wavelengths. The position and intensity of these absorption bands are sensitive to the molecular structure and its environment.

When this compound is derivatized, especially in a way that extends the conjugated π-system, a bathochromic (red) shift in the λ_max (wavelength of maximum absorbance) is often observed. For example, converting the aldehyde to a Schiff base or a stilbene-like derivative would increase the length of the conjugated system, shifting the absorption into the visible region and potentially making the compound colored. chemrxiv.org This makes UV-Vis spectroscopy a simple yet effective tool for confirming such transformations.

X-ray Crystallography for Precise Solid-State Structural Determination of Complex Derivatives

For derivatives of this compound that can be grown as single crystals, X-ray crystallography offers the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles.

This level of detail is crucial for understanding structure-property relationships. For instance, the planarity between the thiophene ring and any attached conjugated groups, as well as the conformation of the flexible octyl chain, can be determined. Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, which is governed by intermolecular interactions like hydrogen bonding or π-π stacking. This information is invaluable for designing materials with specific solid-state properties, such as organic semiconductors or nonlinear optical materials. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its precision. researchgate.net

Comparative Analysis with Analogous Alkyl and Aryl Thiophene Carbaldehyde Derivatives

Comparative Synthetic Efficiencies and Selectivities

The synthesis of 5-substituted thiophene-2-carbaldehydes varies significantly in efficiency and methodology depending on whether the substituent is an alkyl or an aryl group.

In contrast, the synthesis of 5-arylthiophene-2-carbaldehydes is dominated by highly efficient palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method typically involves the coupling of a halogenated thiophene-2-carbaldehyde (B41791) (e.g., 5-bromothiophene-2-carbaldehyde) with a suitable arylboronic acid or its ester. These reactions are known for their high yields, often ranging from moderate to excellent, and their remarkable functional group tolerance. nih.gov For example, the synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki coupling has been reported with yields often exceeding 60-70%. nih.gov The efficiency can be optimized by tuning the solvent, base, and palladium catalyst used. nih.gov

Table 1: Comparison of Synthetic Routes for Thiophene-2-carbaldehyde Derivatives

| Derivative Type | General Method | Key Reagents | Typical Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Alkyl (e.g., 5-Octyl) | Alkylation via Lithiation | n-BuLi, Alkyl Bromide | Moderate | High regioselectivity at the 5-position | rsc.org |

| Alkyl (e.g., 5-Propyl) | Multi-step Halogen Exchange | Br₂, n-BuLi, DMF | 33% (overall) | Requires chemo- and regioselective steps | mdpi.com |

| Aryl (e.g., 5-Phenyl) | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | Highly selective C-C bond formation | nih.gov |

| Aryl | Meerwein Arylation | Arene Diazonium Salts, CuCl₂ | High | Direct arylation at the 5-position | researchgate.net |

Contrasting Reactivity Profiles and Functional Group Tolerance

The reactivity of the aldehyde group and the tolerance for other functional groups differ between alkyl and aryl derivatives.

The aldehyde group in 5-octylthiophene-2-carbaldehyde readily participates in classic aldehyde reactions. For example, it has been successfully used in the Horner-Emmons-Wittig reaction to couple with a phosphonate (B1237965) precursor, forming a new carbon-carbon double bond. rsc.org This reactivity is crucial for extending the conjugated system of the molecule, making it a valuable building block for monomers used in the synthesis of organic electronic materials like BODIPY dyes and conjugated polymers. rsc.org

For aryl-thiophene carbaldehydes , while the aldehyde group retains its characteristic reactivity for condensation and Wittig reactions, the synthetic routes to these compounds themselves highlight a key difference. researchgate.net The Suzuki-Miyaura coupling used to prepare them is celebrated for its excellent tolerance of a wide array of functional groups on the aryl partner, including electron-donating and electron-withdrawing substituents. nih.gov This allows for the synthesis of a diverse library of derivatives with tailored electronic properties. However, the aldehyde group itself can be sensitive under certain reaction conditions, such as the strongly acidic environment used for the polymerization of thiophene-2-carbaldehyde, where the aldehyde is consumed. journalskuwait.orgresearchgate.net The Vilsmeier-Haack reaction, used to prepare related 2-acetylthiophenes, is another powerful tool that showcases the reactivity of the thiophene (B33073) ring system. mdpi.com

Divergence in Theoretical Predictions and Computational Outcomes across Analogs

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of thiophene derivatives, revealing how different substituents influence their behavior. nih.gov

For 5-alkylthiophene-2-carbaldehydes , the long alkyl chain (like octyl) is primarily an electron-donating group through an inductive effect. Computational studies on related poly-alkylthiophenes focus on how these side chains influence polymer packing and morphology. lodz.pl

In contrast, the substituent effects in aryl-thiophene carbaldehydes are more diverse. DFT calculations on analogous systems, such as substituted thiophene-2-carboxamides, show that substituents significantly impact electronic properties. nih.gov Key parameters analyzed include bond lengths, angles, and, most importantly, the HOMO-LUMO energy gap (ΔEH-L), which is an indicator of chemical reactivity and electronic transition energy. nih.gov For example, studies show that amino-substituted thiophenes have a higher HOMO-LUMO gap compared to methyl-substituted ones. nih.gov Similar calculations for aryl-thiophene carbaldehydes would demonstrate that electron-withdrawing groups on the aryl ring lower the LUMO energy, while electron-donating groups raise the HOMO energy, thus tuning the electronic and optical properties of the molecule. This tunability is less pronounced with simple alkyl substituents.

Table 2: Predicted Computational Differences in Thiophene Analogs

| Analog Type | Substituent Effect | Predicted Impact on HOMO-LUMO Gap | Primary Research Focus of Simulations | Reference |

|---|---|---|---|---|

| Alkyl (e.g., Octyl) | Electron-donating (inductive) | Modest tuning | Solubility, polymer morphology, steric effects | lodz.pl |

| Aryl (with EWG) | Electron-withdrawing (resonance/inductive) | Decreased gap (LUMO stabilization) | Electronic properties, charge transport, reactivity | nih.gov |

| Aryl (with EDG) | Electron-donating (resonance/inductive) | Decreased gap (HOMO destabilization) | Optical properties, reaction mechanisms | nih.govnih.gov |

*EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is illustrative based on principles from cited literature.

Structural and Electronic Similarities Influencing Research Directions

Despite their differences, the core structural similarity of a substituted thiophene-2-carbaldehyde provides a common platform that influences research in divergent fields. The thiophene ring is an aromatic system whose reactivity towards electrophilic substitution is greater than that of benzene (B151609). nih.gov

The primary role of the long alkyl chain in This compound is to impart solubility in organic solvents. This is a critical feature for solution-processable materials used in organic electronics, such as organic photovoltaics and light-emitting devices. rsc.org The research direction for these alkylated derivatives is therefore heavily skewed towards materials science and the synthesis of novel polymers and dyes.

For aryl-thiophene carbaldehydes , the focus is often on tuning the electronic properties for specific functions. The aryl group can be selected to modulate the molecule's absorption/emission spectra, redox potentials, or biological activity. nih.gov Consequently, these analogs are extensively explored in medicinal chemistry as potential therapeutic agents and in materials science for creating sophisticated electronic components where precise control over energy levels is required. nih.govnih.gov The ability to easily synthesize a wide range of these compounds via Suzuki coupling further propels this area of research. nih.govnih.gov

In essence, while both alkyl and aryl derivatives leverage the reactive thiophene-2-carbaldehyde core, the choice of substituent directs the molecule toward either processable, bulk material applications (alkyl) or functionally-tuned, specific molecular applications (aryl).

Future Research Directions and Emerging Academic Trends for 5 Octylthiophene 2 Carbaldehyde

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a versatile compound like 5-Octylthiophene-2-carbaldehyde, future research is poised to follow several key trajectories. These emerging trends focus on refining its synthesis, expanding its chemical utility through new reactions, integrating it into next-generation materials, and deepening the fundamental understanding of its behavior through a synergy of experimental and computational methods.

Q & A

Q. What are the standard synthetic routes for preparing 5-Octylthiophene-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves formylation of 2-octylthiophene derivatives. A common approach is the Vilsmeier-Haack reaction , where dimethylformamide (DMF) acts as a formylating agent in the presence of phosphoryl chloride (POCl₃). Optimization strategies include:

- Temperature control (60–80°C) to balance reactivity and side-product formation.

- Catalytic additives (e.g., Lewis acids) to enhance regioselectivity.

- Post-reaction quenching with aqueous sodium acetate to stabilize the aldehyde group.

For reproducibility, follow standardized protocols for analogous thiophene carbaldehydes, ensuring rigorous inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and octyl chain integration. Discrepancies in splitting patterns may indicate rotational isomerism or impurities.

- FT-IR : Validate the C=O stretch (~1670–1700 cm⁻¹) and thiophene ring vibrations.

- Mass Spectrometry (EI/ESI) : Verify molecular ion ([M⁺]) and fragmentation patterns.

Conflicting data should be resolved by cross-referencing with high-purity standards (e.g., NIST Chemistry WebBook for analogous compounds) and repeating analyses under controlled humidity/temperature .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrostatic potential maps to identify reactive sites.

- Vibrational frequencies for IR/Raman spectral assignments.

Validate computational models against experimental crystallographic data (e.g., bond lengths and angles from SHELXL-refined structures). Discrepancies >2% warrant re-examination of solvent effects or conformational sampling in simulations .

Q. What strategies are effective in analyzing and reconciling contradictory results in the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer : Address contradictions via:

- Kinetic profiling : Monitor reaction progress using in situ NMR or GC-MS to identify intermediate bottlenecks.

- Control experiments : Test catalytic systems with/without the octyl chain to isolate steric vs. electronic contributions.

- Catalyst screening : Compare Pd(0)/Pd(II) systems or ligand variations (e.g., phosphine vs. N-heterocyclic carbenes).

Document reaction conditions (solvent polarity, temperature) meticulously, as minor variations significantly impact thiophene-based catalysts .

Q. How should crystallographic data (e.g., SHELX-refined structures) be utilized to validate the stereoelectronic effects of the octyl chain in this compound?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) provides:

- Torsional angles of the octyl chain to assess conformational flexibility.

- Intermolecular interactions (e.g., C-H⋯O contacts) influencing packing behavior.

Compare with DFT-optimized gas-phase structures to distinguish intrinsic molecular properties from crystal-packing effects. Use ORTEP-3 for visualizing thermal ellipsoids and disorder modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.